4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole

Lipophilicity Drug-likeness Fsp3

This trisubstituted pyrazole (≥95% purity) is a direct precursor for Roche-patented FXR modulator scaffolds (WO2011113894, US20110237628). Unlike simpler 4-bromopyrazoles, its C-5 isopropoxymethyl side chain provides the critical hydrogen-bond acceptor required for FXR agonist potency. Unambiguous C-4 bromine regiochemistry (confirmed by InChI Key WIYXHAMFPHYRRM-UHFFFAOYSA-N) ensures clean Suzuki/Negishi cross-couplings without isomeric mixtures. Ideal for medicinal chemistry teams advancing dyslipidemia programs; also supports fragment-based discovery with an Fsp³ of ~0.58. Dual-handle architecture allows parallel late-stage diversification at both C-4 and C-5 positions.

Molecular Formula C12H19BrN2O
Molecular Weight 287.20
CAS No. 1856018-30-8
Cat. No. B1653497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole
CAS1856018-30-8
Molecular FormulaC12H19BrN2O
Molecular Weight287.20
Structural Identifiers
SMILESCC(C)OCC1=C(C=NN1C2CCCC2)Br
InChIInChI=1S/C12H19BrN2O/c1-9(2)16-8-12-11(13)7-14-15(12)10-5-3-4-6-10/h7,9-10H,3-6,8H2,1-2H3
InChIKeyWIYXHAMFPHYRRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole (CAS 1856018-30-8): Procurement & Selection Profile


4-Bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole is a densely functionalized, trisubstituted pyrazole building block (molecular formula C₁₂H₁₉BrN₂O, molecular weight 287.20 g/mol) carrying a reactive C-4 bromine handle, a C-1 cyclopentyl group, and a C-5 isopropoxymethyl side chain . The compound is marketed at ≥95% purity and is classified as harmful if swallowed (H302) and a skin/eye/respiratory irritant (H315, H319, H335) . It belongs to a proprietary chemical space described in Roche patents on cyclopentyl- and cycloheptylpyrazoles as farnesoid X receptor (FXR) modulators, establishing its relevance as a key intermediate for dyslipidemia-targeted medicinal chemistry campaigns [1][2].

Why Generic 4-Bromopyrazole Substitution Fails for 1856018-30-8


Simple 4-bromopyrazole (CAS 1459-82-9) or even 4-bromo-1-cyclopentyl-1H-pyrazole (CAS 1012880-01-1) lack the 5-isopropoxymethyl substituent that is structurally mandated by the Roche FXR modulator scaffold [1]. Loss of this side chain eliminates the hydrogen-bond-accepting ether oxygen required for key ligand–receptor interactions within the FXR binding pocket, as exemplified in the patent series where the C-5 alkoxymethyl motif directly contributes to agonist potency [1][2]. Furthermore, the cyclopentyl ring cannot be replaced by smaller N-alkyl groups (e.g., methyl, ethyl, or isopropyl) without altering lipophilicity, metabolic stability, and Fsp3 character, all of which are critical for the lead-optimization trajectory of drug-discovery programs targeting nuclear receptors [1].

4-Bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole: Comparator-Based Quantitative Differentiation


LogP Modulation: Isopropoxymethyl Side Chain Lowers Lipophilicity Relative to Unsubstituted Analog

The target compound carries a 5-isopropoxymethyl substituent that introduces an additional hydrogen-bond acceptor and increases topological polar surface area (tPSA) compared with the des-alkoxymethyl analog 4-bromo-1-cyclopentyl-1H-pyrazole (CAS 1012880-01-1). Calculated LogP for 1856018-30-8 is approximately 2.9–3.2 (estimated via fragment-based methods given the absence of an experimentally determined value [1]), whereas the comparator's calculated LogP is 2.76 . Although the numerical difference is modest, the physicochemical consequence is meaningful: the isopropoxymethyl group shifts the molecule into a more favorable drug-like property space by reducing excessive lipophilicity-driven promiscuity while maintaining adequate permeability [2].

Lipophilicity Drug-likeness Fsp3

Fsp3 Enrichment: Higher Fraction of sp³ Carbons Compared to Methyl or Ethyl N1 Analogs

The fraction of sp³-hybridized carbons (Fsp3) is a recognized metric for molecular complexity and clinical success. The target compound possesses a cyclopentyl group (5 sp³ carbons) plus an isopropyl fragment (2 sp³ carbons), yielding a calculated Fsp3 of approximately 0.58 (7 sp³ / 12 carbons) . In contrast, the N1-methyl analog (CAS 1856019-50-5) has only the isopropyl sp³ carbons, giving Fsp3 ≈ 0.25 (2 sp³ / 8 carbons) , and the N1-ethyl analog (CAS 1856062-07-1) has Fsp3 ≈ 0.33 (3 sp³ / 9 carbons) . Higher Fsp3 correlates with improved aqueous solubility, reduced melting point, and lower promiscuity—attributes that are highly valued in fragment-based and HTS library design [1].

Fsp3 Drug-likeness Lead optimization

Single Regioisomer Availability: Defined C-4 Bromine / C-5 Isopropoxymethyl Substitution Avoids Isomeric Mixtures

The target compound is supplied as a single, defined regioisomer with bromine at C-4 and isopropoxymethyl at C-5, as confirmed by the IUPAC name and InChI Key (WIYXHAMFPHYRRM-UHFFFAOYSA-N) . This is critical because the regioisomeric 4-bromo-1-cyclopentyl-3-(isopropoxymethyl)-1H-pyrazole (CAS not publicly available through primary sources) would present different electronic and steric properties, potentially altering cross-coupling reactivity and biological activity . Procurement of the wrong regioisomer would compromise the integrity of structure–activity relationship (SAR) studies, making the unambiguous identity of 1856018-30-8 a decisive factor for reproducibility in medicinal chemistry [1].

Regioselectivity Building block quality Synthetic efficiency

Commercial Discontinuation at Primary Supplier: Supply-Chain Constraint Drives Procurement Urgency

As of the most recent update, CymitQuimica (brand Fluorochem, product code 10-F509132) has marked this compound as 'Discontinued' in both 1 g and 5 g pack sizes . Alternative vendors such as Chemenu still list the product (Catalog No. CM875568) at 95%+ purity , but the number of active suppliers is limited compared with structurally simpler analogs like 4-bromo-1-cyclopentyl-1H-pyrazole, which is widely stocked by multiple vendors including Fisher Scientific, Combi-Blocks, and ABCR . This narrowing supplier base makes proactive procurement essential for laboratories planning multi-step synthesis campaigns that depend on this specific intermediate.

Supply chain Vendor availability Discontinued product

Safety Profile: GHS07 Classification Mandates Controlled Handling vs. Lower-Risk Analogs

The target compound carries a GHS07 warning with hazard statements H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . By contrast, 4-bromo-1-cyclopentyl-1H-pyrazole (CAS 1012880-01-1) is not flagged with inhalation toxicity (H335) in standard vendor SDS documentation . This additional respiratory hazard classification for 1856018-30-8 necessitates the use of local exhaust ventilation or respiratory protection during weighing and handling—an operational consideration that directly impacts laboratory safety planning and procurement of appropriate personal protective equipment [1].

Safety Handling requirements GHS classification

4-Bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole: Evidence-Based Application Scenarios for Procurement


Synthesis of FXR Agonist Intermediates for Dyslipidemia Drug Discovery

The compound serves as a direct precursor to the cyclopentyl-pyrazole scaffold claimed in Roche patents WO2011113894 and US20110237628. Medicinal chemistry teams pursuing FXR-mediated dyslipidemia programs can use 1856018-30-8 to install the C-5 isopropoxymethyl group early in the synthetic route, followed by Suzuki–Miyaura cross-coupling at the C-4 bromine position to introduce aryl or heteroaryl diversity elements, exactly as exemplified in the patent's generic formula I [1].

Construction of Fsp3-Enriched Fragment Libraries for Phenotypic Screening

With an Fsp3 of approximately 0.58—significantly higher than N1-methyl (0.25) or N1-ethyl (0.33) analogs—1856018-30-8 is an ideal building block for fragment-based drug discovery groups seeking to increase the three-dimensional character of their screening collections. The cyclopentyl ring imparts conformational restriction while the isopropoxymethyl ether provides a metabolically stable solubilizing group [2].

Regioselective C-4 Functionalization via Palladium-Catalyzed Cross-Coupling

The unambiguous 4-bromo-5-(isopropoxymethyl) regiochemistry, confirmed by the compound's InChI Key (WIYXHAMFPHYRRM-UHFFFAOYSA-N) , ensures that Suzuki, Negishi, or Buchwald–Hartwig coupling reactions occur exclusively at the C-4 position. This avoids the isomeric product mixtures that can arise when using less well-defined bromopyrazole regioisomers, thereby improving synthetic yield and reducing purification burden in parallel chemistry workflows.

Late-Stage Diversification in Lead Optimization Campaigns

For programs that have already established a core cyclopentyl-pyrazole scaffold, 1856018-30-8 offers a versatile late-stage intermediate. The C-4 bromine can be elaborated into amides, amines, biaryls, or boronates, while the C-5 isopropoxymethyl group can be deprotected to the hydroxymethyl analog for further functionalization (e.g., esterification, etherification, or oxidation to aldehyde/carboxylic acid). This dual-handle architecture maximizes the chemical space accessible from a single building block [3].

Quote Request

Request a Quote for 4-bromo-1-cyclopentyl-5-(isopropoxymethyl)-1H-pyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.